molecular formula C7H8O2 B1680746 Salicyl alcohol CAS No. 90-01-7

Salicyl alcohol

Cat. No.: B1680746
CAS No.: 90-01-7
M. Wt: 124.14 g/mol
InChI Key: CQRYARSYNCAZFO-UHFFFAOYSA-N
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Description

Salicyl alcohol, also known as 2-hydroxybenzyl alcohol, is an organic compound with the chemical formula C7H8O2. It is a white solid that is used as a precursor in organic synthesis. This compound is a phenolic alcohol and is structurally related to salicylic acid. It is found naturally in plants and is a key intermediate in the biosynthesis of salicylic acid.

Mechanism of Action

Target of Action

Salicyl alcohol, also known as saligenin, is an organic compound that is used as a precursor in organic synthesis . It is a pharmacophore in several notable β2-adrenoceptor agonists . The primary targets of this compound are the COX-1 and COX-2 enzymes . These enzymes are involved in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .

Mode of Action

This compound interacts with its targets, COX-1 and COX-2, by inhibiting them directly and irreversibly . This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . The result of this interaction is analgesic and anti-inflammatory activity .

Biochemical Pathways

This compound is a product of shikimic acid and phenylpropanoid metabolism of plants . It is synthesized in plants through different regulatory pathways depending on the requirement of the plant cell . This compound is also the precursor of salicylic acid . It is formed from salicin by enzymatic hydrolysis by Salicyl-alcohol beta-D-glucosyltransferase or by acid hydrolysis .

Pharmacokinetics

It is known that salicylic acid, a related compound, undergoes metabolism through glucuronide formation, conjugation with glycine, and oxidation to gentisic acid

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory and analgesic activities . By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins and thromboxanes, which play key roles in inflammation and pain sensation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the phenotype of this compound catabolism is readily transferred by horizontal gene transfer but is selectively neutral under environmentally-relevant conditions

Biochemical Analysis

Biochemical Properties

Salicyl alcohol is involved in various biochemical reactions. It is produced by the hydroxymethylation of phenol using formaldehyde . This compound is the precursor of salicylic acid . It is formed from salicin by enzymatic hydrolysis by Salicyl-alcohol beta-D-glucosyltransferase or by acid hydrolysis .

Cellular Effects

This compound and its derivatives have been shown to influence various cellular processes. For instance, this compound has been found to be involved in plant innate immunity, including resistance in both local and systemic tissue upon biotic attacks .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to salicylic acid, which modulates COX-1 enzymatic activity to decrease the formation of pro-inflammatory prostaglandins . Salicylate may competitively inhibit prostaglandin formation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, air oxidation of this compound gives salicylaldehyde

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, related compounds have been studied. For instance, synthetically modified bioisosteres of this compound have been investigated for their ulcerogenic potential in comparison with aspirin in rats .

Metabolic Pathways

This compound is involved in the metabolic pathways that lead to the production of salicylic acid . It is formed from salicin by enzymatic hydrolysis by Salicyl-alcohol beta-D-glucosyltransferase or by acid hydrolysis .

Transport and Distribution

Given its solubility in water , it can be inferred that it may be transported and distributed within cells and tissues via aqueous channels.

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Enzymes involved in its metabolic pathway, such as NtCNL, NtCHD, and NtKAT1, have been found to localize in the peroxisomes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicyl alcohol can be synthesized through the hydroxymethylation of phenol using formaldehyde. The reaction involves the following steps:

    Hydroxymethylation: Phenol reacts with formaldehyde in the presence of a base to form this compound.

Another method involves the ortho-hydroxymethylation of phenols using paraformaldehyde and orthoboric acid. This method is general for phenols containing no strong electron-withdrawing substituents and allows the preparation of o-hydroxybenzyl alcohols of high purity in high yield .

Industrial Production Methods

In industrial settings, this compound is produced by the hydroxymethylation of phenol using formaldehyde. The process involves continuous azeotropic distillation of water to drive the reaction to completion and obtain high yields of this compound .

Chemical Reactions Analysis

Types of Reactions

Salicyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Metal catalysts (e.g., gold, palladium, platinum, copper) and oxidizing agents such as hydrogen peroxide.

    Acid Catalysts: Sulfuric acid, hydrochloric acid.

Major Products Formed

    Salicylaldehyde: Formed by the oxidation of this compound.

    Acetals: Formed by the reaction of this compound with aldehydes.

Comparison with Similar Compounds

Salicyl alcohol is structurally similar to other phenolic alcohols and benzyl alcohols. Some similar compounds include:

    Benzyl Alcohol: Similar structure but lacks the hydroxyl group on the benzene ring.

    Phenol: Similar structure but lacks the hydroxymethyl group.

    Salicylic Acid: Structurally related but contains a carboxyl group instead of a hydroxymethyl group.

Uniqueness

This compound’s unique combination of a hydroxyl group and a hydroxymethyl group on the benzene ring makes it a versatile intermediate in organic synthesis and a key precursor in the biosynthesis of salicylic acid.

Properties

IUPAC Name

2-(hydroxymethyl)phenol
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InChI

InChI=1S/C7H8O2/c8-5-6-3-1-2-4-7(6)9/h1-4,8-9H,5H2
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InChI Key

CQRYARSYNCAZFO-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)O
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Molecular Formula

C7H8O2
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Related CAS

27134-47-0
Record name Benzenemethanol, 2-hydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID9045843
Record name Salicyl alcohol
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Molecular Weight

124.14 g/mol
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Physical Description

Solid
Record name 2-Hydroxybenzyl alcohol
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Vapor Pressure

0.000825 [mmHg]
Record name 2-Methylol phenol
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CAS No.

90-01-7
Record name 2-Hydroxybenzyl alcohol
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Record name Salicyl alcohol [USAN]
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Record name Benzenemethanol, 2-hydroxy-
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Record name Salicyl alcohol
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Record name SALICYL ALCOHOL
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Synthesis routes and methods I

Procedure details

Marchand and Grenet U.S. Pat. Nos. 3,290,352 and 3,290,393, patented Dec. 6, 1966, note that British Pat. No. 774,696 condenses phenol, meta-cresol or meta-ethylphenol with formaldehyde in aqueous medium in the presence of zinc acetate or cadmium formate. Starting with phenol, the best yield of pure saligenol obtained is 21%.
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Synthesis routes and methods II

Procedure details

A mixture of 450 g of phenol, 0.8 g of zinc acetate and 24 g of paraformaldehyde was warmed for 6 hours to 70° C. in a flask equipped with a stirrer and a reflux condenser. 49.6 g of ethylmercaptan were then added to the reaction mixture and the reaction temperature in the flask was raised progressively so that there was always a slight reflux. After about 12 hours, when a final temperature of 120° C. had been reached, the reaction was stopped by cooling and the reaction mixture was worked up by distillation. The phenol could be re-used in a subsequent reaction. The yield of isolated 2-ethylthiomethyl-phenol was 70% of theory, relative to paraformaldehyde, and about 95%, relative to the 2-hydroxymethyl-phenol formed as an intermediate.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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